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Compound of Interest

Compound Name: 2-(3-cyanophenyl)acetic Acid

Cat. No.: B167912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 2-(3-cyanophenyl)acetic acid, a molecule of interest in medicinal

chemistry and materials science. This document presents tabulated nuclear magnetic

resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental

protocols. Additionally, a logical workflow for the spectroscopic analysis of this compound is

visualized.

Spectroscopic Data
The structural elucidation of 2-(3-cyanophenyl)acetic acid is supported by data from multiple

spectroscopic techniques. The following tables summarize the key findings from ¹H NMR, ¹³C

NMR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for 2-(3-
cyanophenyl)acetic acid[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.63 – 7.56 m 2H Aromatic protons

7.55 – 7.51 m 1H Aromatic proton

7.49 – 7.42 m 1H Aromatic proton

3.70 s 2H -CH₂-

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-(3-
cyanophenyl)acetic acid[1]

Chemical Shift (δ) ppm Assignment

176.6 C=O (Carboxylic acid)

134.7 Aromatic C

134.1 Aromatic C

133.0 Aromatic C

131.2 Aromatic C

129.5 Aromatic C

118.5 C≡N (Nitrile)

112.7 Aromatic C-CN

40.4 -CH₂-

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Mass Spectrometry Data for 2-(3-
cyanophenyl)acetic acid[1]
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Ionization
Mode

Technique Calculated m/z Found m/z Ion

Negative ESI 160.04 159.86 [M-H]⁻

Table 4: Predicted Infrared (IR) Spectroscopic Data for 2-
(3-cyanophenyl)acetic acid

Wavenumber (cm⁻¹) Functional Group Vibration

~3300-2500 (broad) O-H
Stretching (Carboxylic acid

dimer)

~2230-2210 C≡N Stretching (Nitrile)

~1710 C=O
Stretching (Carboxylic acid

dimer)

~1600, ~1475 C=C Stretching (Aromatic ring)

~1300 C-O Stretching (Carboxylic acid)

~920 O-H
Bending (out-of-plane,

Carboxylic acid dimer)

Experimental Protocols
The following sections detail generalized experimental procedures for acquiring the

spectroscopic data presented above. These protocols are intended as a guide and may require

optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy
A sample of 2-(3-cyanophenyl)acetic acid (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C

NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for

chemical shift referencing. The spectra are acquired on a 400 MHz (for ¹H) or 101 MHz (for ¹³C)

NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of
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scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a longer relaxation delay may

be necessary to ensure the quantitative detection of quaternary carbons.

Mass Spectrometry
Low-resolution mass spectra are obtained using an electrospray ionization (ESI) source

coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then introduced into

the ESI source. For the analysis of 2-(3-cyanophenyl)acetic acid, the mass spectrometer is

operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. The instrument is

scanned over an appropriate mass range to detect the ion of interest.

Infrared (IR) Spectroscopy
Infrared spectra can be acquired using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid

samples and requires minimal sample preparation. A small amount of the solid 2-(3-
cyanophenyl)acetic acid is placed directly on the ATR crystal, and firm contact is ensured.

The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a

number of scans to obtain a high-quality spectrum.

Spectroscopic Analysis Workflow
The structural characterization of an organic molecule like 2-(3-cyanophenyl)acetic acid relies

on the synergistic interpretation of data from various spectroscopic methods. The following

diagram illustrates the logical workflow of this process.
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Spectroscopic analysis workflow.
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acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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